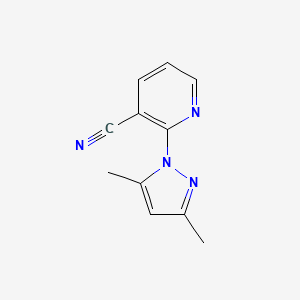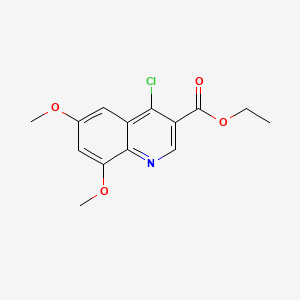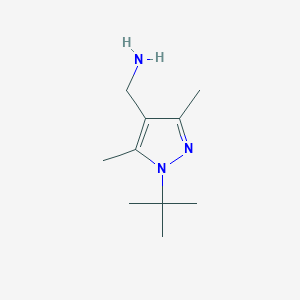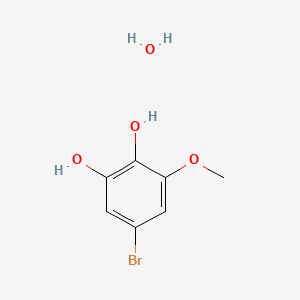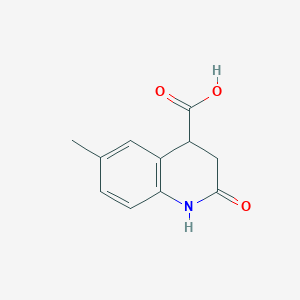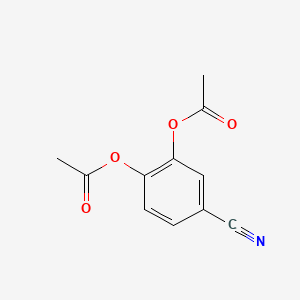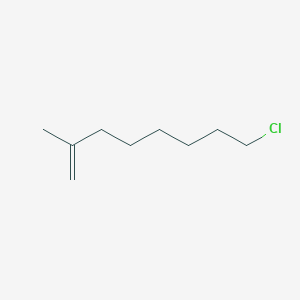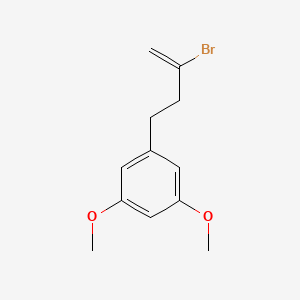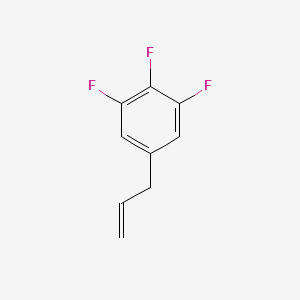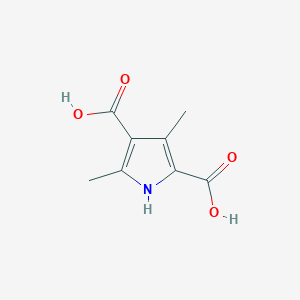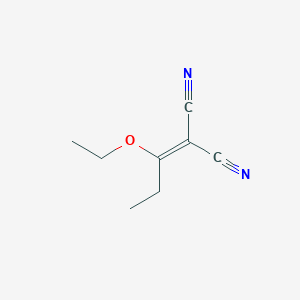
2-(1-Ethoxypropylidene)malononitrile
概要
説明
2-(1-Ethoxypropylidene)malononitrile is an organic compound with the molecular formula C8H10N2O It is a derivative of malononitrile, characterized by the presence of an ethoxypropylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxypropylidene)malononitrile typically involves the reaction of malononitrile with 1,1,1-triethoxypropane in the presence of acetic anhydride. The reaction is carried out under reflux conditions for approximately 15 hours. After the reaction, the mixture is cooled and poured into water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent use, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(1-Ethoxypropylidene)malononitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Cobalt salt and sodium borohydride are commonly used reagents for the reduction of this compound.
Substitution: Various electrophilic reagents can be used for substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
科学的研究の応用
2-(1-Ethoxypropylidene)malononitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-Ethoxypropylidene)malononitrile involves its reactivity at the methylene group, which can undergo various transformations. The electron-withdrawing nitrile groups enhance the compound’s reactivity, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being explored.
類似化合物との比較
Similar Compounds
Malononitrile: The parent compound, known for its high nitrogen content and reactivity.
Malononitrile Dimer:
Uniqueness
2-(1-Ethoxypropylidene)malononitrile is unique due to the presence of the ethoxypropylidene group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in the synthesis of specialized chemicals and potential pharmaceuticals .
特性
IUPAC Name |
2-(1-ethoxypropylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-8(11-4-2)7(5-9)6-10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOSBIOUZALPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282739 | |
| Record name | (1-Ethoxypropylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35260-96-9 | |
| Record name | 35260-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Ethoxypropylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
